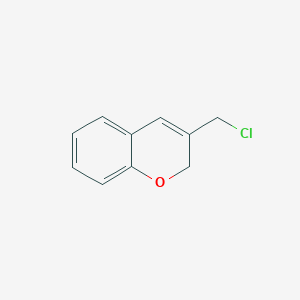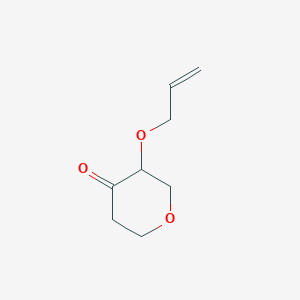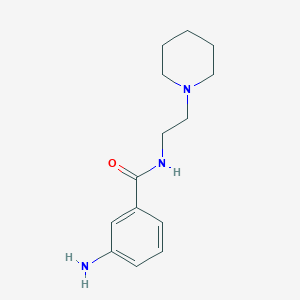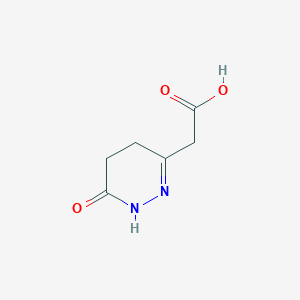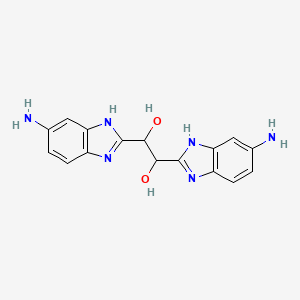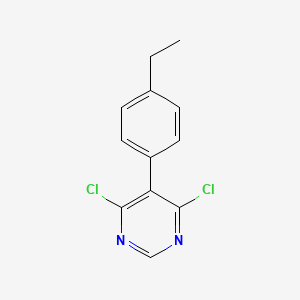
4,6-Dichloro-5-(4-ethylphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-(4-ethylphenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-ethylphenyl group at position 5. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One common method includes the following steps :
Formation of 4,6-dihydroxypyrimidine: This is achieved by reacting formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate.
Chlorination: The 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst such as dichloroethane.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with advanced purification techniques, ensures that the final product meets industrial standards .
化学反応の分析
Types of Reactions: 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Suzuki-Miyaura coupling typically uses palladium catalysts and boron reagents under mild conditions
Major Products:
Substitution Reactions: Products include various substituted pyrimidines with different functional groups.
Coupling Reactions: Products include biaryl pyrimidines, which are valuable intermediates in pharmaceutical synthesis
科学的研究の応用
4,6-Dichloro-5-(4-ethylphenyl)pyrimidine has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anticancer and antiviral agents
Agrochemicals: It is used in the development of fungicides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine depends on its specific application. In pharmaceuticals, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit DNA topoisomerase II, leading to the disruption of DNA replication in cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
類似化合物との比較
- 4,6-Dichloro-5-nitropyrimidine
- 4,6-Dichloro-5-fluoropyrimidine
- 4,6-Dichloro-5-bromopyrimidine
Comparison: 4,6-Dichloro-5-(4-ethylphenyl)pyrimidine is unique due to the presence of the 4-ethylphenyl group, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities .
特性
分子式 |
C12H10Cl2N2 |
|---|---|
分子量 |
253.12 g/mol |
IUPAC名 |
4,6-dichloro-5-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C12H10Cl2N2/c1-2-8-3-5-9(6-4-8)10-11(13)15-7-16-12(10)14/h3-7H,2H2,1H3 |
InChIキー |
VDCJHSGLCDHLTK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



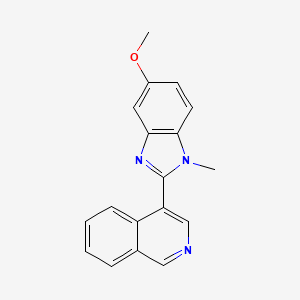
![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)

![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)

![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
